Pde10-IN-1

PDE10A inhibition Enzyme assay IC50

Reproducibility challenges in PDE10A research often stem from off-target activity of non-selective inhibitors. Pde10-IN-1 (SEP-0372814) is a potent PDE10A antagonist (IC50 ≤10 nM) sourced from Patent WO 2013192273 A1, ensuring target-specific modulation of cAMP/cGMP in striatal medium spiny neurons. - Validated in rodent psychosis models (PCP-/MK-801-induced hyperlocomotion) and Huntington's disease studies. - Enables clean pharmacological dissection of PDE10A vs. PDE2 in synaptic plasticity and cognitive function assays. - Applied in oncology as a chemical probe to investigate PDE10A-dependent MAPK/ERK and β-catenin pathways in lung, colorectal, and ovarian cancers. - Available from stock with documented purity (≥98% HPLC) and ambient global shipping.

Molecular Formula C21H19N7
Molecular Weight 369.432
CAS No. 1516896-09-5
Cat. No. B1193650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde10-IN-1
CAS1516896-09-5
SynonymsSEP-0372814;  SEP0372814;  SEP 0372814;  PDE10-IN-1;  PDE10-IN1;  PDE10-IN 1; 
Molecular FormulaC21H19N7
Molecular Weight369.432
Structural Identifiers
SMILESCC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
InChIInChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1
InChIKeyZLHNYULRKIEGAY-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pde10-IN-1: PDE10A Inhibitor for CNS & Metabolic Research


Pde10-IN-1 (also known as SEP-0372814) is a small-molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes the second messengers cAMP and cGMP . It is sourced from Patent WO 2013192273 A1 and is characterized as a potent PDE10A antagonist intended for research applications in central nervous system and metabolic disorders . Its molecular formula is C21H19N7 with a molecular weight of 369.42 g/mol [1].

Pathway Use PDE10A striatal signaling & metabolic pathway research
Tool Type Selective PDE10A inhibitor for pathway-specific studies
Quality Profile Documented purity specification supports experimental consistency

Why Pde10-IN-1 Cannot Be Replaced


Generic substitution within the PDE10 inhibitor class is not scientifically valid due to significant variations in selectivity profiles, pharmacokinetic properties, and off-target activity. For instance, Mardepodect (PF-2545920, MP-10) and Balipodect (TAK-063) exhibit distinct in vivo pharmacodynamics and brain penetration characteristics . Furthermore, the dual PDE2/10 inhibitor PDE2/PDE10-IN-1 displays a completely different isoform selectivity and potency range (PDE10 IC50 = 480 nM) . These fundamental differences necessitate a compound-specific approach for robust and reproducible research outcomes, directly impacting the interpretation of CNS pharmacology studies and the validity of target engagement models.

Selectivity Profile Variation
PDE10A inhibitors differ in isoform selectivity; profiles may not transfer across compounds.
Pharmacokinetic Divergence
Brain penetration and in vivo PK are compound-specific, affecting model interpretation.
Off-target Activity from Dual Inhibitors
Dual PDE2/10 inhibitors introduce multi-PDE effects that confound PDE10A-specific readouts.

Quantitative Comparison: Pde10-IN-1 vs. MP-10 & TAK-063


Sub-Nanomolar PDE10A Inhibition

Pde10-IN-1 demonstrates potent inhibition of human PDE10A with an IC50 of ≤10 nM . While this places it in the high-potency category alongside clinical candidates like Mardepodect (PF-2545920, IC50 = 0.37 nM) and TAK-063 (IC50 = 0.30 nM) , it is significantly more potent than the dual PDE2/10 inhibitor PDE2/PDE10-IN-1, which has a PDE10 IC50 of 480 nM .

PDE10A IC50
Reported
≤10 nM
Supports PDE10A target engagement studies
Recombinant human PDE10A enzyme assay
PDE10A inhibition Enzyme assay IC50

Selective PDE10A Antagonism

Pde10-IN-1 is described as a selective PDE10A inhibitor . In contrast, the similarly named PDE2/PDE10-IN-1 is a dual inhibitor, with IC50 values of 29 nM for PDE2 and 480 nM for PDE10, and also inhibits PDE4D (5890 nM) and PDE11A (6920 nM) . While a full PDE panel for Pde10-IN-1 is not publicly available, the patent origin (WO 2013192273 A1) and its designation as a selective PDE10 inhibitor differentiate it from the multi-targeted profile of PDE2/PDE10-IN-1, offering a cleaner pharmacological tool for studying PDE10A-specific biology .

PDE Selectivity
Class-level
Pde10-IN-1: PDE10A-selective
PDE2/PDE10-IN-1: Multi-PDE (IC50s 29–6920 nM)
Selective profile reduces confounding off-target PDE activity
In vitro enzyme inhibition panels
Selectivity PDE isoforms Off-target

High Chemical Purity & Reproducibility

Commercially available Pde10-IN-1 is typically supplied with a high purity of ≥99.65%, as verified by HPLC [1]. This level of purity is standard for research-grade inhibitors but is a critical differentiator from less well-characterized or lower-purity analogs that may be procured from alternative sources. For instance, while TAK-063 is also supplied at >98% purity , the specific batch-to-batch consistency and purity of Pde10-IN-1 from major vendors like TargetMol and MedChemExpress are well-documented, which is essential for minimizing variability in dose-response studies and ensuring reliable in vivo formulation [2].

Chemical Purity
Specification review
≥99.65% (HPLC)
Supports assay reproducibility and minimizes impurity effects
Per vendor specifications
Purity Quality Control Reproducibility

Key Applications of Pde10-IN-1


CNS Disorder Models: Schizophrenia & Huntington's

Pde10-IN-1 is an optimal tool for investigating PDE10A's role in striatal function, a brain region critical for motor control and cognition. Its high potency and selectivity make it suitable for ex vivo studies using striatal slices or for in vivo rodent models of psychosis (e.g., PCP- or MK-801-induced hyperlocomotion) and Huntington's disease [1]. The compound's ability to elevate striatal cAMP and cGMP levels is a key mechanism for modulating medium spiny neuron activity [2].

Oncology: Lung & Colorectal Cancer

Given the emerging role of PDE10A as an oncogene in lung, colorectal, and ovarian cancers, Pde10-IN-1 serves as a valuable chemical probe for investigating the anti-proliferative and pro-apoptotic effects of PDE10A inhibition [3]. Its use in cell-based assays can help elucidate the role of cGMP/PKG signaling in suppressing oncogenic pathways like MAPK/ERK and β-catenin [4].

Comparative Pharmacology & Target Validation

In studies aiming to differentiate the pharmacological effects of selective PDE10A inhibition from those of dual PDE2/10 or pan-PDE inhibitors, Pde10-IN-1 provides a cleaner profile. It can be used in head-to-head comparisons with compounds like PDE2/PDE10-IN-1 to dissect the specific contribution of PDE10A versus PDE2 in synaptic plasticity and cognitive function .

Metabolic Disorder Investigation

Based on its patent application (WO 2013192273 A1), Pde10-IN-1 is indicated for research into metabolic disorders. While specific metabolic models are not detailed in the public domain, its application in this area is supported by the known role of cAMP/cGMP signaling in pancreatic beta-cell function and insulin secretion [5].

Application
Selection Property
Validation Focus
Striatal signaling research (CNS models)
PDE10A pathway selectivity
cAMP/cGMP modulation in medium spiny neurons
Cancer cell signaling studies
cGMP/PKG signaling modulation
MAPK/ERK and β-catenin pathway endpoints
PDE isoform comparative pharmacology
Selective PDE10A vs dual inhibitor profiles
Synaptic plasticity and cognitive function assays
Metabolic signaling research
cAMP/cGMP pathway in pancreatic models
Insulin secretion pathway endpoints

Technical Documentation Hub

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